molecular formula C24H23NO4 B11676089 ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11676089
M. Wt: 389.4 g/mol
InChI Key: NGPPYWDZANWTEW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that play a crucial role in various biological processes and are found in numerous natural products and pharmaceuticals . This particular compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxy group, and a carboxylate ester.

Preparation Methods

The synthesis of ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific synthetic route for this compound may include the following steps:

    Formation of the indole core: This can be achieved by reacting a substituted aniline with a carbonyl compound in the presence of an acid catalyst.

    Introduction of the ethoxyphenyl group: This step involves the use of ethoxybenzene derivatives and appropriate coupling reagents.

    Hydroxylation and esterification:

Chemical Reactions Analysis

Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-carboxylic acid: A simpler indole derivative with a carboxylic acid group at the 3-position.

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position and an acetic acid side chain.

    Indole-3-aldehyde: An indole derivative with an aldehyde group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group, hydroxy group, and carboxylate ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H23NO4/c1-4-28-17-12-10-16(11-13-17)25-15(3)22(24(27)29-5-2)20-14-21(26)18-8-6-7-9-19(18)23(20)25/h6-14,26H,4-5H2,1-3H3

InChI Key

NGPPYWDZANWTEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2C4=CC=CC=C4C(=C3)O)C(=O)OCC)C

Origin of Product

United States

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